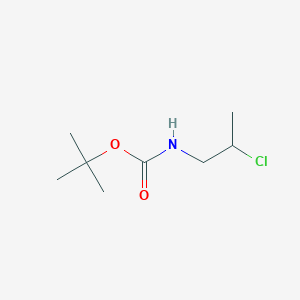

tert-butyl N-(2-chloropropyl)carbamate

Beschreibung

tert-Butyl N-(2-chloropropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-chloropropyl substituent. The Boc group is widely utilized in organic synthesis for amine protection due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl . The 2-chloropropyl moiety introduces a reactive chloroalkyl chain, which may influence the compound’s reactivity in substitution or elimination reactions.

However, the chlorine atom also increases susceptibility to nucleophilic attack, making this compound a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAFVRDQRAEQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of 2-Chloropropylamine Using Di-tert-butyl Dicarbonate

- Reagents and Conditions : The reaction involves 2-chloropropylamine hydrochloride and di-tert-butyl dicarbonate in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloride salt.

- Procedure : Triethylamine is added dropwise to a stirred mixture of 2-chloropropylamine hydrochloride and di-tert-butyl dicarbonate in dichloromethane at room temperature. The reaction is typically allowed to proceed for 24 hours.

- Outcome : The product, this compound, is obtained as an oil or solid after workup, with yields reported up to 100% under optimized conditions.

- Characterization : Proton NMR shows characteristic signals for the tert-butyl group (singlet around 1.4 ppm) and the chloropropyl moiety (multiplets in the 3.5–4.0 ppm range).

One-Pot Synthesis Using Chlorosulfonyl Isocyanate (CSI)

- Reagents and Conditions : Chlorosulfonyl isocyanate reacts with tert-butyl alcohol at 0 °C in anhydrous dichloromethane to form chlorosulfonyl tert-butyl carbamate intermediate.

- Subsequent Reaction : This intermediate undergoes sulfamoylation with 2-chloropropylamine hydrochloride in a basic medium.

- Yield and Purity : The process yields this compound derivatives in excellent yields (around 80–91%).

- Advantages : This method is flexible and allows for the introduction of sulfonyl groups, which can be useful for further functionalization.

Mitsunobu Reaction for Functionalization

- Procedure : The Mitsunobu reaction has been employed to further modify this compound derivatives by reacting them with chloroethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF).

- Significance : This step is useful for introducing additional chloroethyl moieties, enhancing biological activity potential.

- Outcome : The final compounds are typically purified by recrystallization from ethanol, yielding crystalline products suitable for structural analysis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection with Di-tert-butyl dicarbonate | 2-Chloropropylamine hydrochloride, Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room temperature, 24 hours | Up to 100 | Straightforward, high yield, mild conditions |

| One-Pot Synthesis via CSI | Chlorosulfonyl isocyanate, tert-Butyl alcohol, 2-Chloropropylamine hydrochloride | Dichloromethane | 0 °C for intermediate formation, then basic medium for sulfamoylation | 80–91 | Allows sulfonyl group introduction, versatile |

| Mitsunobu Reaction | This compound, DEAD, PPh3, Chloroethanol | Anhydrous THF | Room temperature | Variable | Functionalization step for further derivatization |

Research Findings and Notes

- The Boc protection of 2-chloropropylamine is a well-established method, offering high yields and straightforward purification.

- The CSI-based method provides a route to sulfonyl analogues, which may have enhanced biological properties.

- The Mitsunobu reaction is valuable for introducing additional functional groups but requires careful control of reaction conditions to avoid side reactions.

- Structural studies, including X-ray crystallography, confirm the molecular geometry and purity of the synthesized compounds, supporting their suitability for further pharmacological evaluation.

- The presence of the 2-chloropropyl moiety is critical for biological activity, as it can act as an alkylating agent in medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(2-chloropropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Deprotection: The primary product is the free amine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Protecting Group for Amines : One of the primary uses of tert-butyl N-(2-chloropropyl)carbamate is as a protecting group for amines in organic synthesis. Its stability under mild conditions allows chemists to perform reactions without affecting the protected amine. The tert-butyl group can be easily removed under acidic conditions, enabling the regaining of the free amine for further reactions .

- Peptide Synthesis : In peptide chemistry, this compound serves as a protective agent during the synthesis of complex peptides, facilitating the selective functionalization of amino acids without unwanted side reactions.

Medicinal Chemistry

- Pharmaceutical Development : The compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it plays a crucial role in the preparation of drug candidates that require amine protection during synthetic routes. Its derivatives have been investigated for their potential in treating neurological disorders by acting on cholinesterase enzymes .

- Lacosamide Synthesis : this compound has been identified as an intermediate in the synthesis of lacosamide, an antiepileptic drug. The compound's structure allows for specific modifications that enhance the pharmacological properties of the final product .

Agrochemicals

- Intermediate in Herbicides and Insecticides : In agrochemical production, this compound serves as an intermediate in synthesizing active ingredients for herbicides and insecticides. Its ability to undergo substitution reactions makes it valuable for creating various agrochemical agents .

Case Study 1: Synthesis of Donepezil Analogues

Research has shown that analogues of donepezil can be synthesized using this compound as a key intermediate. These analogues exhibit enhanced potency against cholinesterase enzymes compared to donepezil itself, indicating the compound's utility in developing more effective treatments for Alzheimer's disease .

Case Study 2: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, this compound was employed to protect specific amino acids during multi-step reactions. The results demonstrated improved yields and selectivity, showcasing its effectiveness as a protecting group in complex organic transformations.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-chloropropyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Reactivity and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Polarity and Solubility :

- Hydroxycyclopentyl derivatives (e.g., CAS 1290191-64-8) exhibit higher polarity due to the hydroxyl group, improving aqueous solubility compared to the chloropropyl analog .

- The trifluoromethyl group in CAS 1523530-57-5 enhances metabolic stability but reduces solubility due to its hydrophobic nature .

Reactivity: The 2-chloropropyl group facilitates nucleophilic substitution (e.g., SN2 reactions), whereas azidoethylamino derivatives (e.g., from ) are tailored for click chemistry applications .

Stability :

Spectral and Crystallographic Data

- NMR Trends : Chlorine atoms in this compound deshield adjacent protons and carbons, causing distinct ¹H/¹³C NMR shifts (e.g., δ ~120 ppm for carbonyl carbons in similar Boc-protected compounds) . Hydroxycyclopentyl derivatives show characteristic OH proton signals at δ 1–5 ppm .

Biologische Aktivität

Tert-butyl N-(2-chloropropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its biological activities. The compound is characterized by its potential anti-cancer properties and its role as an alkylating agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C₇H₁₄ClNO₂

Molecular Weight: 179.64 g/mol

CAS Number: 71999-74-1

The compound features a tert-butyl group, a carbamate moiety, and a chloropropyl substituent, which contribute to its reactivity and biological activity.

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, nitrogen mustard derivatives, which include chloropropyl groups, are known for their effectiveness in treating cancers such as Hodgkin's lymphoma and non-Hodgkin's lymphoma due to their ability to alkylate DNA .

The mechanism by which this compound exerts its anticancer effects likely involves the formation of covalent bonds with DNA, leading to cross-linking and subsequent cell death. This action is typical of alkylating agents, which disrupt the normal function of cellular processes by damaging genetic material.

In Vivo Studies

In vivo studies have evaluated the efficacy of similar compounds in animal models. The median survival time (T/C %) is often used to assess the effectiveness of these agents. A T/C % greater than 125 indicates significant antineoplastic activity . For example, compounds with related structures have shown promising results in extending survival in tumor-bearing mice.

Anti-inflammatory Activity

Research has also indicated that tert-butyl carbamate derivatives exhibit anti-inflammatory properties. In a study comparing various substituted phenylcarbamates, several demonstrated notable inhibition of edema in carrageenan-induced rat models . The percentage inhibition values ranged from 39% to 54%, suggesting that these compounds may also serve as effective anti-inflammatory agents.

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in adenocarcinoma cells (CRL-229) and ovarian carcinoma cells (CRL-1572), with IC50 values comparable to established chemotherapeutics .

Case Study 2: In Vivo Efficacy

In another study evaluating the in vivo efficacy of related carbamates, researchers administered varying doses to mice bearing tumors. The results showed that at a dose of 10 mg/kg, compounds exhibited T/C % values indicating substantial antitumor activity, reinforcing the potential of these compounds in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-(2-chloropropyl)carbamate?

Methodological Answer:

The compound is typically synthesized via carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O). A common protocol involves reacting 2-chloropropylamine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25°C), using triethylamine (TEA) as a base to neutralize HCl byproducts . Purification is achieved via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures. Yield optimization requires strict control of stoichiometry (1:1.1 amine:Boc₂O) and moisture-free conditions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, chloropropyl chain protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1 for C₈H₁₆ClNO₂) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) confirm carbamate functionality .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights. For example, hydrogen-bonding networks (N–H⋯O=C) stabilize crystal packing, as observed in tert-butyl carbamate derivatives . Software like SHELXL refines positional and thermal parameters, while ORTEP-3 generates graphical representations of anisotropic displacement ellipsoids . Discrepancies between computational (DFT) and experimental bond lengths can be resolved by analyzing thermal motion and disorder using WinGX or Olex2 .

Advanced: How do reaction conditions influence nucleophilic substitution at the chloropropyl moiety?

Methodological Answer:

The chlorine atom’s reactivity depends on solvent polarity and nucleophile strength. In SN₂ reactions (e.g., with NaN₃ in DMF), steric hindrance from the tert-butyl group reduces reaction rates. Kinetic studies via ¹H NMR monitoring (e.g., disappearance of –CH₂Cl at δ 3.6 ppm) reveal optimal conditions: polar aprotic solvents (DMF, DMSO), 50–80°C, and 12–24 hr reaction times . Competing elimination pathways (E2) can be suppressed using bulky bases like DBU .

Advanced: What strategies mitigate low yields during Boc-deprotection?

Methodological Answer:

Boc removal under acidic conditions (e.g., TFA/DCM, 1:4 v/v, 0°C to RT) often faces challenges due to side reactions (e.g., tert-butyl cation formation). Yield improvements include:

- Sequential quenching : Neutralization with aqueous NaHCO₃ immediately after deprotection.

- Alternative reagents : HCl/dioxane for milder conditions, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Microwave-assisted deprotection : Reduces reaction time to 10–15 min at 80°C, minimizing degradation .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C).

- HPLC Purity Checks : Monitor degradation products (e.g., tert-butyl alcohol) after 1–6 months at 4°C, RT, and -20°C .

- Moisture Sensitivity Tests : Karl Fischer titration confirms hydrolytic stability; desiccants like silica gel are recommended for long-term storage .

Advanced: How are computational methods used to predict biological activity?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., proteases), with scoring functions (ΔG < -7 kcal/mol) indicating strong affinity .

- QSAR Models : Correlate substituent effects (e.g., Cl vs. CN groups) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR-indicated rotamers vs. SCXRD static structures) are resolved by:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., -NH rotation barriers) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate conformers .

- Twinned Crystal Analysis : Use SHELXL ’s TWIN/BASF commands to refine structures with overlapping lattices .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Fume hood use during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

Advanced: How to design a kinetic study for carbamate hydrolysis?

Methodological Answer:

- pH-Rate Profile : Conduct reactions at pH 2–12 (buffers: HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).

- UV-Vis Monitoring : Track absorbance at 240 nm (carbamate → amine transition) .

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25–60°C. Use pseudo-first-order kinetics with excess H₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.